molecular formula C14H9BrN2O2 B1625046 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione CAS No. 83592-42-1

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione

Cat. No.: B1625046
CAS No.: 83592-42-1
M. Wt: 317.14 g/mol
InChI Key: CFKHXBFNPRUFKZ-UHFFFAOYSA-N
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Description

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromomethyl group attached to a pyridine ring, which is further connected to an isoindole-1,3-dione moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(pyridin-2-yl)-isoindole-1,3-dione with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene or ethyl acetate, and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the pyridine and isoindole moieties allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound with additional functional groups.

Scientific Research Applications

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione is unique due to the presence of the bromomethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of diverse derivatives and the exploration of new applications in various fields of research.

Properties

IUPAC Name

2-[6-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-9-4-3-7-12(16-9)17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKHXBFNPRUFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459611
Record name 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83592-42-1
Record name 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(2-methylpyridin-6-yl)phthalimide (16.7 g), N-bromosuccinimide (15.0 g) and benzoyl peroxide (300 mg) in chloroform (150 ml) was refluxed for 5 hours with stirring under ultraviolet irradiation, and then additional N-bromosuccinimide (12.5 g) and benzoyl peroxide (300 mg) were added thereto. The mixture was further refluxed for 18 hours with stirring under ultraviolet irradiation. The reaction mixture was evaporated to dryness and the residue was extracted with ethyl acetate. The extract was washed with water, dried and evaporated to dryness. The residue was subjected to column chromatography on silica gel eluting with a mixed solvent (toluene:ethyl acetate=20:1) to give N-(2-bromomethylpyridin-6-yl)phthalimide (8.85 g). mp: 169°-170° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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